4,5,6-Trimethoxyisobenzofuran-1(3H)-one
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Overview
Description
4,5,6-Trimethoxyisobenzofuran-1(3H)-one is an organic compound with the molecular formula C11H12O5 It is a derivative of benzofuran, characterized by the presence of three methoxy groups at positions 4, 5, and 6 on the benzene ring and a lactone group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethoxyisobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5,6-trimethoxybenzene and suitable reagents for the formation of the benzofuran ring.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the benzene ring undergoes a cyclization process to form the benzofuran ring. This can be achieved using various cyclization agents and conditions.
Lactone Formation: The final step involves the formation of the lactone group at position 1 of the benzofuran ring. This can be accomplished through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used to carry out the synthesis.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone group to a hydroxyl group or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxylated derivatives or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Scientific Research Applications
4,5,6-Trimethoxyisobenzofuran-1(3H)-one has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5,6-Trimethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins involved in biological processes.
Pathways: Modulating signaling pathways, such as oxidative stress response, apoptosis, or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
4,5,6-trimethyl-2-benzofuran-1(3H)-one: Similar structure with methyl groups instead of methoxy groups.
4,5,6-tribromo-2-benzofuran-1(3H)-one: Similar structure with bromine atoms instead of methoxy groups.
4,5,6-trimethoxy-2-benzofuran-1,3-dione: Similar structure with an additional carbonyl group.
Uniqueness
4,5,6-Trimethoxyisobenzofuran-1(3H)-one is unique due to the presence of three methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties compared to its analogs.
Properties
IUPAC Name |
4,5,6-trimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-13-8-4-6-7(5-16-11(6)12)9(14-2)10(8)15-3/h4H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBRUXANGPVKMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2COC(=O)C2=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282506 |
Source
|
Record name | 4,5,6-Trimethoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4087-80-3 |
Source
|
Record name | 4087-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,6-Trimethoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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